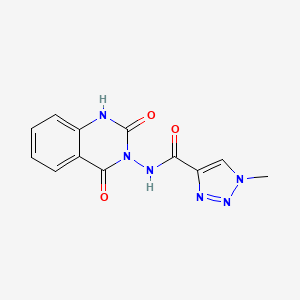

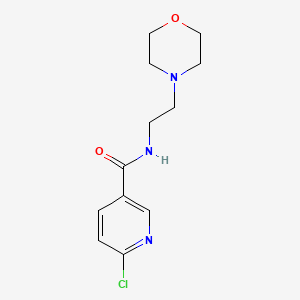

6-Chloro-N-(2-morpholinoethyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Cloro-N-(2-morfolinoetil)nicotinamida es un compuesto químico que pertenece a la clase de derivados de la nicotinamida. Se caracteriza por la presencia de un grupo cloro en la posición 6 del anillo de nicotinamida y un grupo morfolinoetil unido al átomo de nitrógeno.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 6-Cloro-N-(2-morfolinoetil)nicotinamida generalmente involucra los siguientes pasos:

Materiales de partida: La síntesis comienza con ácido nicotínico, que se convierte en nicotinamida.

Cloración: La nicotinamida se clora en la posición 6 utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo.

Morfolinoetilación: La nicotinamida clorada se hace reaccionar luego con 2-morfolinoetilamina en condiciones controladas para producir el producto final.

Métodos de producción industrial

En un entorno industrial, la producción de 6-Cloro-N-(2-morfolinoetil)nicotinamida puede involucrar:

Reactores a gran escala: Utilizando reactores a gran escala para manejar las reacciones de cloración y morfolinoetilación.

Purificación: Empleo de técnicas como recristalización o cromatografía para purificar el producto final.

Control de calidad: Implementando medidas estrictas de control de calidad para garantizar la pureza y consistencia del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones

6-Cloro-N-(2-morfolinoetil)nicotinamida puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: El grupo cloro se puede sustituir por otros grupos funcionales utilizando reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Metóxido de sodio en metanol para la sustitución nucleofílica.

Productos principales formados

Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.

Reducción: Formación de aminas o alcoholes.

Sustitución: Formación de derivados de nicotinamida sustituidos.

Aplicaciones Científicas De Investigación

6-Cloro-N-(2-morfolinoetil)nicotinamida tiene varias aplicaciones de investigación científica:

Química medicinal: Se investiga su potencial como agente antibacteriano y antifúngico.

Estudios biológicos: Utilizado en estudios relacionados con la inhibición enzimática y la unión a receptores.

Ciencia de los materiales: Explorado por su posible uso en el desarrollo de nuevos materiales con propiedades específicas.

Mecanismo De Acción

Comparación Con Compuestos Similares

Compuestos similares

- 2-Cloro-N-(2-morfolinoetil)nicotinamida

- 2-Cloro-N-(3-clorofenil)nicotinamida

- 2-Cloro-N-(4-clorofenil)nicotinamida

- N-(2-bromofenil)-2-cloro nicotinamida

Singularidad

6-Cloro-N-(2-morfolinoetil)nicotinamida es único debido a la presencia de ambos grupos cloro y morfolinoetil, que confieren propiedades químicas y biológicas específicas.

Propiedades

IUPAC Name |

6-chloro-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2/c13-11-2-1-10(9-15-11)12(17)14-3-4-16-5-7-18-8-6-16/h1-2,9H,3-8H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSIBMFUHQAQMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24832254 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2421175.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide](/img/structure/B2421176.png)

![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B2421183.png)

![Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2421190.png)